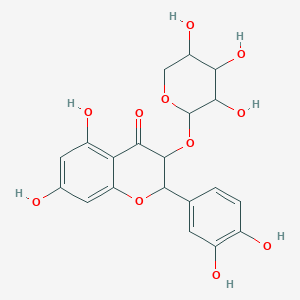
(+)-Taxifolin 3-O-beta-D-xylopyranoside; (2R,3R)-(-)-Dihydroquercetin 3-O-beta-D-xylopyranoside; (2R,3R)-Taxifolin-3-D-beta-xylopyranoside; Taxifolin 3-O-beta-D-xylopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Taxifolin 3-O-beta-D-xylopyranoside, also known as (2R,3R)-(-)-Dihydroquercetin 3-O-beta-D-xylopyranoside, (2R,3R)-Taxifolin-3-D-beta-xylopyranoside, and Taxifolin 3-O-beta-D-xylopyranoside, is a flavonoid glycoside. Flavonoids are a class of plant secondary metabolites known for their diverse beneficial effects, including antioxidant, anti-inflammatory, and anticancer properties. This compound is specifically a glycoside derivative of taxifolin, where a xylopyranoside sugar moiety is attached to the taxifolin molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Taxifolin 3-O-beta-D-xylopyranoside typically involves the glycosylation of taxifolin. One common method is the Koenigs-Knorr reaction, where taxifolin is reacted with a xylopyranosyl halide in the presence of a silver salt catalyst. The reaction conditions often include:
Solvent: Dichloromethane or acetonitrile
Catalyst: Silver carbonate or silver triflate
Temperature: Room temperature to slightly elevated temperatures (20-40°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of (+)-Taxifolin 3-O-beta-D-xylopyranoside may involve biotechnological approaches, such as the use of glycosyltransferase enzymes to catalyze the glycosylation of taxifolin. These methods are often preferred for their specificity and environmentally friendly nature. The process typically includes:
Substrate: Taxifolin
Enzyme: Glycosyltransferase
Co-substrate: UDP-xylose
Conditions: Aqueous buffer, pH 6-8, temperature 25-37°C
化学反応の分析
Types of Reactions
(+)-Taxifolin 3-O-beta-D-xylopyranoside undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the flavonoid core can lead to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can modify the glycoside moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of oxidized flavonoid derivatives.
Reduction: Formation of dihydroflavonoid derivatives.
Substitution: Formation of substituted glycosides.
科学的研究の応用
(+)-Taxifolin 3-O-beta-D-xylopyranoside has a wide range of scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its antioxidant and anti-inflammatory properties in cellular and animal models.
Medicine: Explored for potential therapeutic effects in diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
作用機序
The mechanism of action of (+)-Taxifolin 3-O-beta-D-xylopyranoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes such as COX-2.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation through modulation of signaling pathways like PI3K/Akt and MAPK.
類似化合物との比較
(+)-Taxifolin 3-O-beta-D-xylopyranoside can be compared with other flavonoid glycosides such as:
Quercetin 3-O-beta-D-glucoside: Similar antioxidant properties but different sugar moiety.
Kaempferol 3-O-beta-D-xylopyranoside: Similar glycosylation but different flavonoid core.
Rutin (Quercetin 3-O-rutinoside): Similar flavonoid core but different disaccharide moiety.
The uniqueness of (+)-Taxifolin 3-O-beta-D-xylopyranoside lies in its specific glycosylation pattern, which can influence its solubility, stability, and bioactivity.
特性
IUPAC Name |
2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17-26,28H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSPRKDZNYSFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
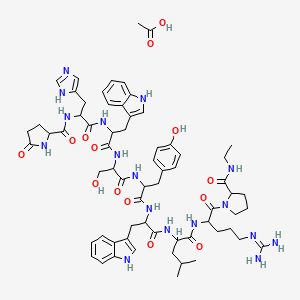
![(2R,3S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid;(2S,3R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B12320611.png)

![5-Hydroxy-9-(4-hydroxyphenyl)-2,2-dimethyl-3,4,4a,5,6,6a,10a,10b-octahydropyrano[2,3-f]chromen-10-one](/img/structure/B12320631.png)
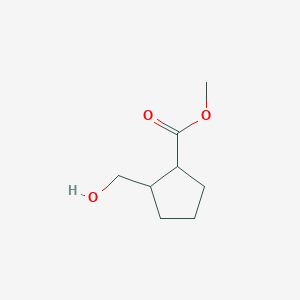


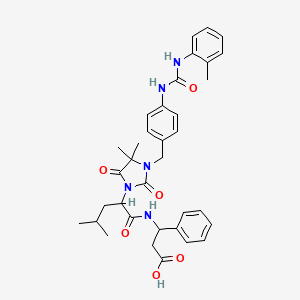
![2-amino-N-[1-[3-[2,2-diethoxyethyl(2-phenylethyl)amino]-3-oxopropyl]naphthalen-2-yl]propanamide](/img/structure/B12320653.png)
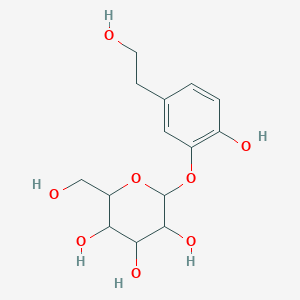
![methyl 4-(2,2-dimethoxyethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate](/img/structure/B12320663.png)
![10-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/no-structure.png)
